molecular formula C15H17FN2O B1345863 N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine CAS No. 946774-84-1

N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine

Cat. No. B1345863
M. Wt: 260.31 g/mol
InChI Key: KCYIYFRHIRJVQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting from halogenated precursors. For instance, the synthesis of halogenated N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives is reported, which display high binding affinity to the serotonin transporter (SERT) . Another paper describes the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives, starting from 4-fluoro-3-hydroxytoluene . These synthetic routes typically involve halogenation, alkylation, and amine formation steps.

Molecular Structure Analysis

The molecular structures of these compounds are characterized using various analytical techniques. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and intramolecular hydrogen bonding . These structural analyses are essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups such as amino, hydroxyl, and halogen substituents. These groups can participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, which are fundamental in the synthesis and modification of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties, such as solubility, melting point, and stability, are determined using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) . These properties are crucial for the pharmacokinetic profile of the compounds, affecting their absorption, distribution, metabolism, and excretion in biological systems.

Scientific Research Applications

Chemosensors Development

Fluorescent chemosensors based on derivatives like 4-Methyl-2,6-diformylphenol demonstrate the potential for developing sensitive and selective sensors for detecting metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, highlighting the utility of structurally similar compounds in environmental monitoring, clinical diagnostics, and biochemical research (Roy, 2021).

Environmental Pollutants Impact on Male Fertility

Research into environmental pollutants, including plasticizers like bisphenol A, suggests these chemicals can act as endocrine disruptors, impacting reproductive health. Studies on compounds with similar functionalities highlight the importance of understanding the molecular mechanisms by which these substances affect male fertility, potentially guiding the development of mitigative strategies (Lagos-Cabré & Moreno, 2012).

Ligands for Neuroreceptor Research

Arylcycloalkylamines and their derivatives, including compounds with arylalkyl substituents, play a crucial role in neuropharmacology, serving as ligands for D2-like receptors. Research in this area can inform the development of antipsychotic agents, contributing to a deeper understanding of neurochemical pathways and psychiatric disorders (Sikazwe et al., 2009).

Genotoxicity Studies

Studies on ethylating agents like 1-Ethyl-1-nitrosourea offer insights into the mutagenic potential of compounds capable of alkylating DNA. This research is crucial for assessing the genetic risks of exposure to certain chemicals, guiding safety protocols in both environmental and occupational settings (Shibuya & Morimoto, 1993).

Synthesis and Evaluation of Pharmaceutical Intermediates

The development of synthesis methods for key intermediates like 2-Fluoro-4-bromobiphenyl, used in manufacturing anti-inflammatory drugs, illustrates the relevance of research on compounds with specific structural functionalities. This area of study supports the pharmaceutical industry by improving production efficiencies and discovering new therapeutic agents (Qiu et al., 2009).

Nutritional Biochemistry

Investigations into dietary phenolamides, such as avenanthramides, and their health benefits underscore the potential for compounds with amide functionalities to contribute to nutritional science and health research. These studies can lead to the development of functional foods and dietary supplements aimed at preventing chronic diseases (Wang, Snooks, & Sang, 2020).

properties

IUPAC Name

5-fluoro-2-[2-(N-methylanilino)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c1-18(13-5-3-2-4-6-13)9-10-19-15-8-7-12(16)11-14(15)17/h2-8,11H,9-10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYIYFRHIRJVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=C(C=C(C=C1)F)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701199065
Record name N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine

CAS RN

946774-84-1
Record name N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946774-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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